molecular formula C24H23N3O2S2 B12144113 N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

Cat. No.: B12144113
M. Wt: 449.6 g/mol
InChI Key: YMFXBKRAKGPHCZ-UHFFFAOYSA-N
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Description

N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and a haloketone . The thiophene ring can be introduced via a condensation reaction involving a thioglycolic acid derivative and an α,β-unsaturated carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide involves interactions with specific molecular targets. The thiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-3-(2-methoxyethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C24H23N3O2S2/c1-17-10-12-18(13-11-17)22(28)26-23-21(20-9-6-16-30-20)27(14-15-29-2)24(31-23)25-19-7-4-3-5-8-19/h3-13,16H,14-15H2,1-2H3,(H,26,28)

InChI Key

YMFXBKRAKGPHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CCOC)C4=CC=CS4

Origin of Product

United States

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